molecular formula C16H21N3O2 B1663212 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

Cat. No.: B1663212
M. Wt: 287.36 g/mol
InChI Key: NOGDJCUSTNXIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML236, also known as Compactin, is a polyketide compound produced by the filamentous fungus Penicillium citrinum. It is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme involved in the biosynthesis of cholesterol. ML236 has been extensively studied for its potential therapeutic applications, particularly in the treatment of hypercholesterolemia and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML236 involves several steps, starting from simple precursors. The key steps include the formation of the polyketide backbone through a series of Claisen condensations, followed by cyclization and oxidation reactions to form the final product. The reaction conditions typically involve the use of strong bases and oxidizing agents, as well as specific temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of ML236 is primarily carried out through fermentation processes using Penicillium citrinum. The fungus is cultured in large bioreactors under controlled conditions, including temperature, pH, and nutrient supply, to optimize the production of ML236. The compound is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

ML236 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ML236 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity .

Major Products Formed

The major products formed from the reactions of ML236 include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often studied for their potential therapeutic applications and biological activities .

Scientific Research Applications

ML236 has a wide range of scientific research applications, including:

Mechanism of Action

ML236 exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the biosynthesis of cholesterol. By inhibiting this enzyme, ML236 reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood. This mechanism of action makes ML236 a potential therapeutic agent for the treatment of hypercholesterolemia and cardiovascular diseases .

Comparison with Similar Compounds

ML236 is similar to other polyketide compounds, such as Lovastatin and Simvastatin, which also inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase. ML236 is unique in its specific structure and the particular fungal source from which it is derived. The similar compounds include:

ML236 stands out due to its unique structural features and the specific fungal source, which may contribute to its distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)12-7-5-11(6-8-12)15-18-14(21-19-15)10-9-13(20)17-4/h5-8H,9-10H2,1-4H3,(H,17,20)

InChI Key

NOGDJCUSTNXIOS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC

Synonyms

3-[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
Reactant of Route 3
Reactant of Route 3
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
Reactant of Route 4
Reactant of Route 4
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
Reactant of Route 5
Reactant of Route 5
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
Reactant of Route 6
Reactant of Route 6
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.